molecular formula C16H16ClF2NO2 B3013687 2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one CAS No. 727696-15-3

2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one

Cat. No. B3013687
M. Wt: 327.76
InChI Key: DJCARZPPCAKQEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that may include the formation of pyrrole rings, the introduction of chlorophenyl groups, and the attachment of various substituents to the pyrrole ring. For example, the synthesis of 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one involves the formation of an imidazole ring attached to a dihydropyrzolone structure with a chlorophenyl substituent .

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and pyrrole groups can be determined using techniques such as single-crystal X-ray diffraction. This method provides detailed information about the crystal system, space group, and unit cell parameters. For instance, the related compound ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was found to have two polymorphs with different molecular arrangements but the same molecular geometries .

Chemical Reactions Analysis

Compounds with chlorophenyl and pyrrole groups can participate in various chemical reactions, including hydrogen bonding and π-interactions. These interactions can influence the reactivity and stability of the compounds. For example, in the crystal structure of the compound mentioned above, molecules are linked by intermolecular hydrogen bonds, forming chains along the b-axis, and exhibit C–H⋯π interaction and intramolecular H-bonds of the type C–H⋯N .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be studied through experimental and theoretical methods. Vibrational spectra and HOMO-LUMO analysis can provide insights into the electronic structure and potential reactivity of the compound. For example, the title compound in paper shows that charge transfer occurs within the molecule, and the molecular electrostatic potential study indicates possible sites for electrophilic and nucleophilic attacks. Additionally, the nonlinear optical properties and hyperpolarizabilities can be evaluated to understand the compound's potential applications in materials science .

Scientific Research Applications

Antimicrobial Properties

A study by Kumar, Pankaj, and Nihana (2017) synthesized novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds, which were then screened for in vitro antibacterial activity. This demonstrates the potential antimicrobial applications of compounds structurally related to 2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one (Kumar, Pankaj, & Nihana, 2017).

Diverse Library Generation

Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to create a structurally diverse library of compounds. This suggests the potential of compounds like 2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one in generating diverse molecular libraries for research purposes (Roman, 2013).

Synthesis and Structural Analysis

Salian et al. (2018) conducted synthesis and crystal structure studies on chalcone derivatives, highlighting the structural analysis and synthesis methodologies that could be applied to similar compounds like 2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one for research in material sciences or pharmacology (Salian et al., 2018).

Application in Glycine Transporter Inhibition

Yamamoto et al. (2016) identified a compound structurally related to 2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one as a potent and orally available Glycine Transporter 1 inhibitor. This suggests potential applications in neuroscience and pharmacology, particularly in modulating neurotransmitter systems (Yamamoto et al., 2016).

Nonlinear Optical Properties

Rahulan et al. (2014) explored the third-order nonlinear optical properties of a synthesized compound, indicating potential applications of related compounds in optical device applications, such as optical limiters (Rahulan et al., 2014).

Future Directions

The future directions of research involving this compound are not specified in the available data. Given its use in proteomics research, it may be used in studies investigating protein structure and function .

properties

IUPAC Name

2-chloro-1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF2NO2/c1-9-8-14(15(21)10(2)17)11(3)20(9)12-4-6-13(7-5-12)22-16(18)19/h4-8,10,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCARZPPCAKQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-{1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}propan-1-one

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